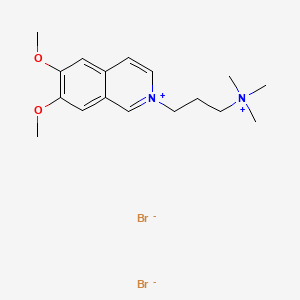

Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide

Descripción

"Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide" is a quaternary ammonium compound characterized by an isoquinolinium core substituted with methoxy groups at positions 6 and 7, a trimethylammonium-functionalized propyl chain at position 2, and two bromide counterions. This structure imparts significant polarity and cationic character, making it relevant for applications in medicinal chemistry, particularly as a precursor or structural analog of neuromuscular blocking agents or kinase inhibitors .

Propiedades

Número CAS |

64047-55-8 |

|---|---|

Fórmula molecular |

C17H26Br2N2O2 |

Peso molecular |

450.2 g/mol |

Nombre IUPAC |

3-(6,7-dimethoxyisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C17H26N2O2.2BrH/c1-19(2,3)10-6-8-18-9-7-14-11-16(20-4)17(21-5)12-15(14)13-18;;/h7,9,11-13H,6,8,10H2,1-5H3;2*1H/q+2;;/p-2 |

Clave InChI |

SUGUXNYMDILWAX-UHFFFAOYSA-L |

SMILES canónico |

C[N+](C)(C)CCC[N+]1=CC2=CC(=C(C=C2C=C1)OC)OC.[Br-].[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of isoquinolinium salts such as 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide typically involves:

- Construction of the isoquinoline core with 6,7-dimethoxy substitution.

- Introduction of the 3-(trimethylammonio)propyl side chain.

- Quaternization to form the ammonium salt.

- Isolation as the dibromide salt to enhance stability and solubility.

Key Synthetic Steps and Conditions

Formation of 6,7-Dimethoxy-3,4-dihydroisoquinoline Intermediate

A critical intermediate, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, can be synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine and a formylation reagent (e.g., ethyl formate). The process involves:

- Formylation of 3,4-dimethoxyphenethylamine to generate an intermediate.

- Reaction with oxalyl chloride to form a reactive intermediate.

- Catalytic ring closure using phosphotungstic acid to form the dihydroisoquinoline ring.

- Crystallization and isolation of the hydrochloride salt with high purity (>99%) and yield (>75%).

This method is advantageous for its simplicity, high yield, and industrial scalability, with reduced waste and improved safety.

Cyclization via Friedel-Crafts Acylation

Another approach involves cyclization of an amide precursor under acidic catalysis. The amide is prepared by Friedel-Crafts acylation of a suitable acid derivative with 3-(4-trifluoromethylphenyl)propionyl chloride using aluminum chloride as a catalyst in chlorinated solvents like dichloromethane or 1,2-dichloroethane. This cyclization proceeds nearly quantitatively, yielding the isoquinoline core with high purity and good yield.

Introduction of the Trimethylammonio Propyl Side Chain

The side chain containing the trimethylammonium group is typically introduced via alkylation of the isoquinoline nitrogen with a suitable alkyl halide bearing a trimethylammonium moiety or by quaternization of the corresponding tertiary amine precursor. The dibromide salt is obtained by ion exchange or direct bromide incorporation during quaternization to stabilize the compound.

Bromination Considerations

Bromide ions are integral to forming the dibromide salt. Bromination techniques in organic synthesis are well-documented, involving molecular bromine or bromo-organic compounds under controlled conditions to avoid over-bromination or side reactions. Bromination often uses solvents such as chloroform or carbon tetrachloride at low temperatures to achieve high regioselectivity and yield.

Data Tables: Comparative Summary of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinolinium derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromide sites, leading to the formation of different substituted isoquinolinium compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions

Major Products Formed

The major products formed from these reactions include various isoquinolinium derivatives, which can have different functional groups depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other isoquinolinium derivatives and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways in diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .

Mecanismo De Acción

The mechanism of action of Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Research Findings and Gaps

- Biological Data : Direct pharmacological data for the target compound are absent in the provided evidence. However, structurally related compounds highlight the importance of methoxy and ammonium groups in targeting ion channels or kinases .

- Thermal Properties : The melting points of similar dibromides (e.g., 128–130°C for compound 6k ) suggest moderate thermal stability, which may apply to the target compound.

Actividad Biológica

Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the isoquinolinium class of compounds characterized by a quaternary ammonium structure. Its molecular formula is C15H20Br2N2O2, and its structure can be represented as follows:

Isoquinolinium Structure

Mechanisms of Biological Activity

- Antimicrobial Activity : Isoquinolinium compounds are known for their antimicrobial properties. Research indicates that derivatives of isoquinolinium can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

- Neuroprotective Effects : Studies have shown that isoquinolinium derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in models of neurodegenerative diseases.

- Anticancer Potential : Preliminary research suggests that isoquinolinium compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of isoquinolinium derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Neuroprotective Effects

In a neuroprotection study using rat cortical neurons exposed to oxidative stress, treatment with isoquinolinium significantly reduced cell death compared to control groups. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| Isoquinolinium (10 µM) | 75 |

Research Findings

Recent studies have focused on elucidating the pharmacological mechanisms underlying the biological activities of isoquinolinium derivatives:

- In Vitro Studies : Isoquinolinium has been shown to influence lipid metabolism in liver cells (Huh7), reducing lipid accumulation through activation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which plays a crucial role in mitochondrial biogenesis and fatty acid oxidation .

- In Vivo Studies : Animal models have demonstrated that isoquinolinium compounds can reduce inflammation markers and improve metabolic profiles in conditions such as obesity and diabetes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via quaternization of the isoquinoline core with 3-(trimethylammonio)propyl bromide. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen to prevent degradation. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/ammonium hydroxide eluents. Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 for isoquinoline to alkylating agent) and temperature control (60–80°C). Yield optimization may require iterative adjustments to solvent polarity and reaction time .

Q. How is the compound structurally characterized, and what spectroscopic data are critical for validation?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for isoquinolinium H), methoxy groups (δ 3.8–4.0 ppm), and trimethylammonio protons (δ 3.2–3.4 ppm). <sup>13</sup>C signals for quaternary carbons (e.g., isoquinolinium C-2 at ~144 ppm) and bromide counterions are critical .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion ([M]<sup>+</sup> at m/z 447.2 for C₁₉H₂₉N₂O₂<sup>2+</sup> with isotopic Br patterns).

- Elemental Analysis : Validate Br content (~34.2% w/w for dibromide form) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents (water, DMSO, methanol) due to its quaternary ammonium and dibromide ions. For biological assays, prepare stock solutions in deionized water (1–10 mM) and filter-sterilize (0.22 µm). Solubility in non-polar solvents (e.g., chloroform) is poor, necessitating solvent compatibility checks for cross-disciplinary studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological membranes or proteins?

- Methodological Answer : The trimethylammonio group enhances electrostatic interactions with negatively charged lipid bilayers (e.g., phosphatidylserine). Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity. For protein targets (e.g., acetylcholinesterase), perform docking simulations with software like AutoDock Vina, focusing on the isoquinolinium core’s π-π stacking with aromatic residues (e.g., Trp86 in AChE) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate hydrolysis pathways of the trimethylammonio-propyl linkage. Predict degradation products (e.g., 6,7-dimethoxyisoquinoline) using Gaussian09 at the B3LYP/6-31G* level. Validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What analytical strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., mono-bromide byproducts). Use HPLC-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to quantify purity (>98%). For cytotoxicity assays (e.g., MTT), include controls for bromide ion interference and validate with orthogonal methods (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.